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(2-Aminobutyl)(tert-butyl)amine

Cat. No.: B12104515
M. Wt: 144.26 g/mol
InChI Key: LNGHILINGIFMEQ-UHFFFAOYSA-N
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Description

Significance of Chiral Amines in Modern Organic Synthesis

Chiral amines are of paramount importance in modern organic synthesis due to their widespread presence in biologically active compounds and their utility as catalysts and auxiliaries in asymmetric reactions. researchgate.netacs.org Approximately 40-45% of small molecule pharmaceuticals contain chiral amine fragments, highlighting their significance in drug discovery and development. researchgate.net These structures are key components in a vast array of natural products, agrochemicals, and fine chemicals. researchgate.netchemrxiv.org

The demand for enantiomerically pure compounds in the pharmaceutical industry is a major driving force for the development of new synthetic methods. acs.org The different enantiomers of a chiral drug can have distinct pharmacological effects; one may be therapeutic while the other could be inactive or even harmful. chemicalbook.com A well-known example is the tragedy of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. chemicalbook.com This underscores the critical need for stereoselective synthesis, where one specific enantiomer is produced.

Chiral amines serve multiple roles in achieving this selectivity. They can be incorporated into the final product as a key structural motif, or they can be used as:

Chiral Auxiliaries: Temporarily attached to a non-chiral substrate to direct a chemical reaction to produce a chiral product.

Chiral Ligands: Coordinated to a metal center to create a chiral catalyst that can promote enantioselective transformations.

Organocatalysts: Small organic molecules that can catalyze asymmetric reactions without the need for a metal.

The Role of Primary Amines in Asymmetric Catalysis and Synthesis

Primary amines, which have the general structure R-NH₂, have emerged as powerful and versatile catalysts in the field of asymmetric synthesis. ucl.ac.uk Although historically overshadowed by secondary amines in organocatalysis, recent research has demonstrated that primary amine-based catalysts can be complementary or even superior for a wide range of enantioselective reactions. ucl.ac.uknih.gov

Primary amines function as catalysts by reacting with carbonyl compounds (aldehydes and ketones) to form key reactive intermediates, such as enamines or iminium ions. acs.org The formation of these intermediates alters the electronic properties of the substrate, enabling a variety of asymmetric transformations.

Key advantages of chiral primary amine catalysts include:

Versatility: They have been shown to be effective in a broad spectrum of reactions, including aldol (B89426) reactions, Mannich reactions, and Michael additions. rsc.org

High Enantioselectivity: They can induce a high degree of stereocontrol, leading to the formation of products with excellent enantiomeric purity. acs.org

Mechanistic Advantages: The presence of a hydrogen atom on the nitrogen in primary amines can be crucial in the formation of active catalytic intermediates and in controlling the stereoselectivity of the reaction through hydrogen bonding.

The table below summarizes some of the key asymmetric reactions catalyzed by chiral primary amines.

Reaction TypeDescriptionIntermediate
Aldol Reaction Formation of a β-hydroxy carbonyl compound from the reaction of an enolate with an aldehyde or ketone.Enamine
Mannich Reaction Aminoalkylation of an acidic proton located on a carbonyl compound.Enamine/Iminium
Michael Addition Nucleophilic addition of an enolate to an α,β-unsaturated carbonyl compound.Enamine
Diels-Alder Reaction A cycloaddition reaction between a conjugated diene and a dienophile.Iminium

Structural Context of (2-Aminobutyl)(tert-butyl)amine within the Landscape of Chiral Primary Amines

This compound is a chiral primary amine that can also be classified as a vicinal diamine, specifically a 1,2-diamine. Its structure features a butane backbone with two amino groups on adjacent carbons (C1 and C2). The chirality arises from the stereocenter at the second carbon atom of the butyl chain.

Key structural features of this compound include:

A Chiral Center: The carbon atom bonded to the ethyl group, a hydrogen atom, and two different amino-containing groups is a stereocenter.

A Primary Amine Group: The -NH₂ group makes the molecule a primary amine.

A Bulky Tert-butyl Group: The presence of a sterically demanding tert-butyl group on one of the nitrogen atoms can significantly influence the molecule's conformational preferences and its interactions in a catalytic setting. This steric hindrance can play a crucial role in inducing asymmetry in chemical reactions.

Within the broader landscape of chiral primary amines used in synthesis, this compound belongs to the important class of 1,2-diamines. Chiral 1,2-diamines are highly valued as ligands in metal-catalyzed asymmetric synthesis and as core scaffolds for organocatalysts. rsc.org The spatial arrangement of the two nitrogen atoms allows them to act as bidentate ligands, coordinating to a metal center and creating a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. The combination of a primary amine moiety and a bulky N-substituent in this compound suggests its potential as a ligand or organocatalyst in various asymmetric transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20N2 B12104515 (2-Aminobutyl)(tert-butyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

1-N-tert-butylbutane-1,2-diamine

InChI

InChI=1S/C8H20N2/c1-5-7(9)6-10-8(2,3)4/h7,10H,5-6,9H2,1-4H3

InChI Key

LNGHILINGIFMEQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CNC(C)(C)C)N

Origin of Product

United States

Synthetic Methodologies for 2 Aminobutyl Tert Butyl Amine and Its Chiral Enantiomers

Strategies for Enantioselective Synthesis of Chiral Primary Amines

The enantioselective synthesis of chiral amines is crucial for accessing optically pure compounds without the need for resolving racemic mixtures, which inherently results in the loss of at least 50% of the material. nih.gov Several strategies have been developed to achieve high levels of stereocontrol in the formation of chiral amine centers.

Asymmetric Hydrogenation Routes to Chiral Amine Precursors

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral compounds, including amino alcohols that can serve as precursors to chiral amines. nih.gov In the context of synthesizing (2-Aminobutyl)(tert-butyl)amine, a potential precursor would be an α-amino ketone. The asymmetric hydrogenation of such a ketone, catalyzed by a chiral transition metal complex, can produce a chiral amino alcohol with high enantiomeric excess. For instance, rhodium catalysts bearing electron-donating phosphine (B1218219) ligands have been successfully employed for the asymmetric hydrogenation of α-primary and secondary amino ketones to yield various 1,2-amino alcohols. nih.gov

A hypothetical route to an enantiomer of this compound could involve the asymmetric hydrogenation of a β-aminoketone precursor, followed by further functional group manipulations. The choice of catalyst and reaction conditions is critical for achieving high conversion and enantioselectivity. researchgate.net

Table 1: Hypothetical Asymmetric Hydrogenation of a Precursor to a Chiral Amino Alcohol

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)Reference
Rhodium-phosphine complex1-(tert-butylamino)butan-2-one(R/S)-1-(tert-butylamino)butan-2-ol>90% nih.gov

Note: This table is illustrative and based on results for similar substrates, as specific data for the direct precursor to this compound was not found.

Reductive Amination Approaches for Amine Construction

Reductive amination is a widely used and versatile method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. youtube.commasterorganicchemistry.comorganic-chemistry.orgyoutube.com This one-pot reaction typically involves the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, followed by in-situ reduction. masterorganicchemistry.com

To synthesize this compound, a reductive amination could be envisioned between 1-aminobutan-2-one (B3057186) and tert-butylamine (B42293). The choice of reducing agent is crucial to selectively reduce the imine intermediate in the presence of the starting carbonyl compound. masterorganicchemistry.com Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly used for this purpose due to their mild reactivity. masterorganicchemistry.com

For an enantioselective approach, a chiral auxiliary on the amine or a chiral catalyst can be employed to control the stereochemical outcome of the reduction. The use of chiral N-tert-butanesulfinamide, developed by Ellman, is a well-established method for the asymmetric synthesis of amines. chemrxiv.org This involves the condensation of the sulfinamide with a ketone to form a chiral N-sulfinylimine, which then undergoes diastereoselective reduction followed by acidic cleavage of the sulfinyl group to yield the chiral primary amine.

Table 2: Illustrative Reductive Amination for the Synthesis of a Diamine

Carbonyl CompoundAmineReducing AgentProductReference
Butan-2-onetert-ButylamineNaBH3CNThis compound (racemic) masterorganicchemistry.com
1-(tert-Butoxycarbonylamino)butan-2-onetert-ButylamineNaBH(OAc)3N-Boc-(2-Aminobutyl)(tert-butyl)amine tcichemicals.com

Note: This table provides a conceptual pathway. Specific yields and conditions would require experimental optimization.

Stereoselective Alkylation and Amination Reactions

Stereoselective alkylation of a chiral enolate or a related nucleophile is a fundamental carbon-carbon bond-forming reaction that can be applied to the synthesis of chiral precursors. nih.gov While not a direct route to the target diamine, the alkylation of a chiral glycine (B1666218) enolate equivalent with an ethyl halide, followed by manipulation of the functional groups, could provide access to a chiral 2-aminobutanoic acid derivative, a potential precursor.

More directly, the stereoselective amination of a chiral substrate can establish the key stereocenter. For example, the use of chiral N-tert-butanesulfinyl imines as electrophiles allows for the diastereoselective addition of various nucleophiles, leading to a wide range of enantioenriched amines after cleavage of the auxiliary. researchgate.netpbworks.com

Classical Resolution Techniques for Enantiomer Separation

Classical resolution is a well-established method for separating a racemic mixture into its constituent enantiomers. nih.gov This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a single enantiomer of a chiral acid. libretexts.orglibretexts.orgpsu.edu The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org After separation, the pure enantiomer of the amine can be liberated by treatment with a base.

For the resolution of racemic this compound, a common chiral resolving agent would be tartaric acid, which is readily available in both enantiomeric forms. libretexts.org The choice of solvent is critical for achieving efficient separation of the diastereomeric salts.

Table 3: Common Chiral Resolving Agents for Amines

Resolving AgentTypeReference
(R,R)-Tartaric acidChiral Acid libretexts.orglibretexts.org
(S,S)-Tartaric acidChiral Acid lookchem.com
(R)-Mandelic acidChiral Acid libretexts.org
(S)-Mandelic acidChiral Acid libretexts.org
(+)-Camphor-10-sulfonic acidChiral Acid libretexts.org

The general procedure involves dissolving the racemic amine and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, and then separating the solid by filtration. The mother liquor will be enriched in the other diastereomer. libretexts.org The process can be repeated to improve the optical purity of the separated enantiomers. libretexts.org

Novel Synthetic Routes to Access Specific Stereoisomers of this compound

The development of novel synthetic routes often focuses on improving efficiency, stereoselectivity, and substrate scope. While specific novel routes for this compound are not extensively documented in the available literature, general advancements in chiral amine synthesis can be applied.

One such approach involves the enantioselective synthesis of sterically congested 1,2-diamines through the use of chiral imidazolidinones as templates. This method involves the stereospecific and stepwise substitution of functional groups on the imidazolidinone ring, followed by hydrolytic cleavage to release the chiral diamine.

Another emerging area is the use of biocatalysis, where enzymes are used to perform highly selective transformations. For instance, transaminases can be used for the asymmetric synthesis of chiral amines from ketones. While a specific application to this compound is not reported, the potential for developing an enzymatic route exists.

Application of 2 Aminobutyl Tert Butyl Amine in Asymmetric Catalysis

(2-Aminobutyl)(tert-butyl)amine as an Organocatalyst in Enamine/Iminium Catalysis

The fundamental principles of enamine and iminium ion catalysis are well-established pillars of modern asymmetric organocatalysis. This strategy relies on the reversible reaction between a chiral primary or secondary amine and a carbonyl compound (an aldehyde or ketone). This reaction forms a transient, nucleophilic enamine or an electrophilic iminium ion. These intermediates then participate in stereocontrolled bond-forming reactions with various substrates. The chirality of the amine catalyst directs the approach of the reacting partner, leading to the formation of an enantioenriched product. While numerous chiral amines, particularly those based on proline and cinchona alkaloids, have been successfully employed in this context, specific research on This compound is not present in the available literature.

Enantioselective Aldol (B89426) Reactions Mediated by this compound

The aldol reaction, which forms a carbon-carbon bond between a carbonyl compound and an enol or enolate, is a cornerstone of organic synthesis. Its asymmetric organocatalytic variant, often proceeding via an enamine intermediate, provides access to chiral β-hydroxy carbonyl compounds. A thorough search did not yield any studies or data on the use of This compound as a catalyst for this transformation. Consequently, no data on yields, diastereoselectivities, or enantioselectivities for aldol reactions mediated by this specific catalyst can be provided.

Asymmetric Mannich Reactions with this compound Catalysis

The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds. The asymmetric version, catalyzed by chiral amines, is a powerful tool for synthesizing chiral amines and their derivatives. The reaction typically involves the formation of an iminium ion from an amine and an aldehyde, which is then attacked by an enamine derived from a ketone or another aldehyde. Despite the importance of this reaction, no published research could be found that utilizes This compound as the catalyst.

α-Functionalization Reactions of Carbonyl Compounds via Enamine Intermediates

The α-functionalization of aldehydes and ketones through enamine catalysis is a broad and versatile field, allowing for the introduction of various electrophiles at the α-position of a carbonyl group. This includes the formation of C-N, C-O, and C-C bonds. However, the specific application of This compound in these reactions is not documented in the scientific literature.

Asymmetric α-amination involves the reaction of an enamine with a nitrogen electrophile, such as a dialkyl azodicarboxylate, to create a new stereocenter bearing a nitrogen atom. This method provides direct access to chiral α-amino aldehydes and ketones. No data exists for this reaction catalyzed by This compound .

In asymmetric α-aminoxylation, an enamine intermediate reacts with an oxygen electrophile, like nitrosobenzene, to form a C-O bond at the α-position, yielding chiral α-oxy carbonyl compounds. Research detailing the use of This compound in this capacity could not be located.

The direct asymmetric α-alkylation of aldehydes via enamine catalysis is a challenging but valuable transformation for creating quaternary carbon stereocenters. This reaction involves the attack of the nucleophilic enamine on an alkyl halide or another suitable electrophile. No studies have reported the use of This compound for this purpose.

Diels-Alder Cycloadditions and Other Pericyclic Reactions

No published data was found describing the use of this compound as an organocatalyst for Diels-Alder or other pericyclic reactions. The Diels-Alder reaction is a powerful tool for forming six-membered rings, and while organocatalyzed versions exist, they typically employ other classes of chiral amines, such as diarylprolinol silyl (B83357) ethers. wikipedia.organu.edu.aumasterorganicchemistry.com

Electrochemical Asymmetric Organocatalysis Utilizing this compound

The field of electrochemical asymmetric organocatalysis is a developing area of research. However, a review of current literature does not indicate that this compound has been utilized or studied in this capacity.

This compound as a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Transformations

While chiral diamines are extensively used as ligands in transition metal catalysis, there is no specific information available on ligands derived from this compound. nih.gov

Design and Synthesis of Metal Complexes with this compound Derived Ligands

There are no specific methods reported for the synthesis of metal complexes using ligands derived from this compound. The general synthesis of such complexes would typically involve reacting the chiral diamine ligand with a suitable metal precursor (e.g., a metal halide or alkoxide) in an appropriate solvent. nsf.gov

Applications in Asymmetric Hydrogenation

No data exists on the application of this compound-metal complexes in asymmetric hydrogenation. This field is dominated by other well-established chiral ligands, such as those based on BINAP, DuPhos, and other C₂-symmetric phosphines and diamines. thieme-connect.denih.gov

Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond Formations

There is no literature documenting the use of this compound as a ligand for metal-catalyzed asymmetric carbon-carbon or carbon-heteroatom bond-forming reactions.

This compound as a Chiral Auxiliary in Stoichiometric Asymmetric Synthesis

The use of a substance as a chiral auxiliary requires that it can be temporarily incorporated into a substrate to direct a stereoselective reaction, and then subsequently removed. nih.gov The most prominent chiral amine-based auxiliary for the synthesis of other amines is tert-butanesulfinamide. yale.eduspringernature.com There is no evidence to suggest that this compound has been developed or used for this purpose.

Chiral Auxiliary-Mediated Stereoselective Transformations

tert-Butanesulfinamide serves as a versatile chiral auxiliary, facilitating stereoselective transformations primarily through the formation of N-tert-butanesulfinyl imines. nih.govresearchgate.net This process typically involves three key steps:

Condensation: The chiral auxiliary, tert-butanesulfinamide, is condensed with a non-chiral aldehyde or ketone to form a chiral N-tert-butanesulfinyl imine. nih.gov This step effectively transfers the chirality from the sulfur atom of the auxiliary to the newly formed imine.

Diastereoselective Nucleophilic Addition: The chiral imine then undergoes a diastereoselective addition of a nucleophile. The bulky tert-butyl group and the stereochemistry of the sulfinyl group guide the incoming nucleophile to attack the imine carbon from a specific face, leading to the formation of a new stereocenter with high diastereoselectivity. researchgate.net A broad range of organometallic reagents can be used as nucleophiles, allowing for the synthesis of diverse chiral amines. researchgate.net

Auxiliary Cleavage: The final step involves the removal of the tert-butanesulfinyl group under mild acidic conditions to yield the desired chiral primary amine. nih.govresearchgate.net

This methodology has proven effective for the synthesis of various complex chiral amines, including those with multiple adjacent chiral centers. nih.gov For instance, a modular protocol has been developed for the synthesis of bis-α-chiral amines using tert-butanesulfinamide as the sole chiral source. nih.gov This involves sequential chirality induction and transfer events. nih.gov

The diastereoselectivity of the nucleophilic addition is influenced by both the nucleophile and the electrophile. researchgate.net Research has shown that for organolithium additions to tert-butanesulfinyl imines, the stereochemical outcome can be predicted using a modified Davis model. researchgate.net

Below is a table summarizing the results of asymmetric alkylation of a tert-butyl glycinate (B8599266) Schiff base catalyzed by a copper/(4S,2R)-tBu-Phosferrox catalyst, demonstrating high yields and enantioselectivity. chemrxiv.org

EntryAlkyl HalideYield (%)ee (%)
1Benzyl bromide92>99
24-Methoxybenzyl bromide95>99
34-Chlorobenzyl bromide90>99
42-Naphthylmethyl bromide88>99
5Allyl bromide8598

This table presents a selection of results from the study on Cu-catalyzed asymmetric alkylation. chemrxiv.org

Recovery and Recycling of the Chiral Auxiliary

A significant advantage of using tert-butanesulfinamide as a chiral auxiliary is the potential for its recovery and recycling, which is crucial for the economic viability and sustainability of large-scale syntheses. researchgate.netbristol.ac.uk The cleavage of the N-tert-butanesulfinyl group with hydrochloric acid (HCl) does not destroy the auxiliary. bristol.ac.uk Instead, it is converted into tert-butylsulfinyl chloride. bristol.ac.ukresearchgate.net

Several methods have been developed to recover the chiral auxiliary in its enantiopure form:

Direct Amination: The resulting solution containing tert-butylsulfinyl chloride can be treated with aqueous ammonia (B1221849) to regenerate tert-butanesulfinamide. researchgate.net This process is reported to provide analytically pure product in high yield. researchgate.net However, this method often results in a racemic mixture of the auxiliary, as the acidic conditions can cause racemization. bristol.ac.uk

Trapping with a Chiral Alcohol: To recover the auxiliary in its enantiopure form, the tert-butylsulfinyl chloride can be trapped with a chiral alcohol, such as N-methylephedrine, to form a diastereomeric mixture of sulfinate esters. bristol.ac.uk These esters can then be separated, and the desired diastereomer is treated with lithium amide (LiNH₂) in ammonia to yield the enantiopure tert-butanesulfinamide. bristol.ac.uk

Dynamic Chiral Resolution: Another approach involves the dynamic chiral resolution of the sulfinyl derivative. After cleavage with HCl, the resulting sulfinyl chloride is treated with ethanol (B145695) in the presence of a chiral base like quinidine. researchgate.net This process can yield tert-butanesulfinamide with high enantiomeric excess. researchgate.net

A practical process for recycling involves treating the N-tert-butanesulfinyl amine with HCl in cyclopentyl methyl ether. researchgate.net The amine hydrochloride salt precipitates and can be removed by filtration. researchgate.net The remaining solution of tert-butylsulfinyl chloride can then be converted back to enantiopure tert-butanesulfinamide. researchgate.net

The table below outlines a recycling process for the tert-butanesulfinyl group. researchgate.net

StepReagents and ConditionsProductYield (%)Enantiomeric Excess (ee %)
1N-tert-butanesulfinyl amine + HCl in cyclopentyl methyl ethertert-Butylsulfinyl chloride + Amine hydrochlorideQuantitative-
2atert-Butylsulfinyl chloride + aq. NH₃tert-Butanesulfinamide97Racemic
2btert-Butylsulfinyl chloride + Ethanol, catalytic quinidineEthyl tert-butanesulfinate-88
3Ethyl tert-butanesulfinate + NaNH₂ in NH₃(R)-tert-Butanesulfinamide67 (overall)99

This table summarizes the key steps and outcomes of a reported recycling procedure for the tert-butanesulfinyl auxiliary. researchgate.net

Mechanistic Investigations and Stereochemical Control in 2 Aminobutyl Tert Butyl Amine Catalyzed Reactions

Elucidation of Catalytic Cycles and Intermediates (e.g., Enamines, Iminium Ions)

The catalytic activity of primary and secondary amines in a vast array of organic transformations is predominantly mediated through two key reactive intermediates: enamines and iminium ions. The formation of these species initiates distinct catalytic cycles, enabling the activation of carbonyl compounds towards nucleophilic or electrophilic attack.

Enamine Catalysis: In a typical enamine catalytic cycle, the amine catalyst first condenses with a carbonyl compound, such as an aldehyde or a ketone, to form a nucleophilic enamine intermediate. This process involves the initial formation of a carbinolamine, followed by dehydration to yield the enamine. The increased nucleophilicity of the α-carbon of the enamine, compared to the corresponding enol or enolate, allows it to react with various electrophiles. Following the key bond-forming step, the resulting intermediate is hydrolyzed to release the product and regenerate the amine catalyst, thus closing the catalytic loop. The direct observation of enamine intermediates can be challenging due to their inherent instability in aqueous environments, though they have been characterized in specific cases within protein environments.

Iminium Ion Catalysis: Conversely, in iminium ion catalysis, the amine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a positively charged iminium ion. This transformation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, thereby activating it for nucleophilic attack at the β-position. This mode of activation is central to a wide range of conjugate addition and cycloaddition reactions. After the nucleophilic addition step, the resulting enamine intermediate is hydrolyzed to furnish the final product and regenerate the catalyst. This reversible formation of the active iminium ion species mimics the activation provided by Lewis acids.

The dual reactivity of amines to form both enamines and iminium ions allows for the development of complex cascade reactions where both intermediates play a role.

Understanding Stereoselectivity and Enantiocontrol Mechanisms

A primary advantage of using chiral amine catalysts, such as the conceptual (2-Aminobutyl)(tert-butyl)amine, is the ability to induce stereoselectivity in the products. The stereochemical outcome of these reactions is dictated by the structure of the catalyst and its interaction with the substrates in the transition state.

The chiral environment created by the catalyst directs the approach of the reacting partners. For instance, in enamine catalysis, the bulky substituents on the chiral amine can effectively shield one face of the enamine, forcing the electrophile to attack from the less hindered side. This steric control is a fundamental principle for achieving high enantioselectivity.

In iminium ion catalysis, the geometry of the iminium ion, which is influenced by the stereochemistry of the amine catalyst, determines the facial selectivity of the nucleophilic attack. The catalyst's structure can create a well-defined chiral pocket around the reactive species, leading to a highly ordered transition state and, consequently, excellent enantiocontrol. Theoretical and computational studies are often employed to model these transition states and rationalize the observed stereochemical outcomes.

Influence of Substrate Structure and Reaction Conditions on Catalytic Efficiency and Stereospecificity

The efficiency and stereospecificity of amine-catalyzed reactions are highly sensitive to both the structure of the substrates and the reaction conditions.

Substrate Structure: The electronic and steric properties of the substrates play a crucial role. For example, in the N-tert-butylation of aromatic amines, electron-withdrawing substituents on the aniline (B41778) can enhance reaction rates and yields, while electron-rich substituents may hinder the reaction. The steric bulk of both the nucleophile and the electrophile can significantly impact the reaction rate and the level of stereocontrol. In some cases, sterically demanding substrates may react sluggishly or require higher catalyst loadings.

Reaction Conditions: Key reaction parameters that influence the outcome include the choice of solvent, temperature, and the presence of additives.

ParameterInfluence on Catalytic Efficiency and Stereospecificity
Solvent The polarity and coordinating ability of the solvent can affect the stability of charged intermediates like iminium ions and influence the solubility of reactants and catalysts. For instance, in the reductive amination of heptaldehyde, methanol (B129727) was found to be a suitable solvent for achieving high yields of the primary amine.
Temperature Temperature can have a profound effect on both reaction rate and selectivity. While higher temperatures generally increase the reaction rate, they can sometimes lead to a decrease in enantioselectivity due to the increased flexibility of the transition state. Conversely, lower temperatures often enhance stereoselectivity but may require longer reaction times.
Additives Additives such as Brønsted or Lewis acids, or co-catalysts, can significantly enhance the rate and selectivity of amine-catalyzed reactions. For example, the addition of a Brønsted acid can facilitate the formation of the enamine intermediate and activate the electrophile. In some cases, a dual catalysis approach, combining an amine catalyst with another catalytic species, can lead to novel reactivity and improved outcomes.

Kinetic and Spectroscopic Studies of Reaction Pathways

Kinetic and spectroscopic studies are invaluable tools for elucidating the mechanisms of amine-catalyzed reactions.

Kinetic Studies: By measuring the reaction rates under various conditions (e.g., varying substrate and catalyst concentrations), it is possible to determine the reaction order with respect to each component and gain insights into the rate-determining step of the catalytic cycle. For example, a kinetic study of the aminolysis of n-butyl trichloroacetate (B1195264) with tert-butylamine (B42293) revealed that the reaction is second-order in amine, suggesting the involvement of a second amine molecule in the rate-determining step, likely as a general base. Such studies can also help to identify potential catalyst inhibition or deactivation pathways.

Spectroscopic Studies: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to identify and characterize reaction intermediates. For instance, in situ IR spectroscopy can monitor the formation and consumption of carbonyl compounds and intermediates throughout the reaction. While direct observation of transient species like enamines and iminium ions can be challenging, their presence can often be inferred from the spectroscopic analysis of the reaction mixture over time. In specific cases, stable enamine intermediates have been successfully characterized using X-ray crystallography.

Computational and Theoretical Studies of 2 Aminobutyl Tert Butyl Amine

Density Functional Theory (DFT) Calculations for Conformation and Reactivity

Density Functional Theory (DFT) has become an indispensable tool for studying the conformational landscape and electronic properties of chiral ligands like (2-Aminobutyl)(tert-butyl)amine. Understanding the stable conformations of the ligand is crucial as they dictate how it coordinates to a metal center and influences the stereochemical outcome of a reaction.

DFT calculations are employed to determine the relative energies of different conformers of this compound. These calculations typically involve geometry optimization of various possible spatial arrangements of the molecule, arising from rotation around single bonds. The results of these calculations can identify the lowest energy (most stable) conformers and the energy barriers between them.

The reactivity of this compound can also be probed using DFT. Key reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. Furthermore, analysis of the molecular electrostatic potential (MEP) can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is vital for predicting its coordination behavior with metal catalysts. acs.org

Table 1: Hypothetical DFT-Calculated Conformational Analysis of this compound

ConformerDihedral Angle (N-C-C-N)Relative Energy (kcal/mol)Population (%) at 298 K
Gauche-160°0.0065
Gauche-2-60°0.0530
Anti180°1.505

Note: This table presents hypothetical data for illustrative purposes, based on typical conformational analyses of similar 1,2-diamines.

Modeling of Transition States in Catalytic Cycles Involving this compound

A cornerstone of computational asymmetric catalysis is the modeling of transition states (TS) in catalytic cycles. The enantioselectivity of a reaction is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) products (ΔΔG‡). By locating and calculating the energies of these transition states, researchers can gain a deep understanding of the origin of stereocontrol. acs.org

For a reaction catalyzed by a metal complex of this compound, DFT is used to model the key steps of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination. The geometry of the transition state for the enantioselectivity-determining step is of particular interest. Analysis of the non-covalent interactions, such as hydrogen bonds, CH-π interactions, and steric repulsions, within the transition state structure can reveal the specific factors that favor the formation of one enantiomer over the other. acs.orgrsc.org

Table 2: Hypothetical Transition State Energy Analysis for a Reaction Catalyzed by a this compound-Metal Complex

Transition StateProduct EnantiomerRelative Free Energy (ΔG‡, kcal/mol)Key Stabilizing/Destabilizing Interactions
TS-RR18.5Steric clash between substrate and tert-butyl group
TS-SS17.2Favorable CH-π interaction with ligand backbone

Note: This table presents hypothetical data to illustrate the principles of transition state modeling in asymmetric catalysis.

Prediction of Enantioselectivity and Diastereoselectivity

One of the ultimate goals of computational studies in this area is the accurate prediction of enantioselectivity and diastereoselectivity. By calculating the relative free energies of the diastereomeric transition states (ΔΔG‡), the enantiomeric excess (ee) or diastereomeric ratio (dr) can be predicted using the following relationship derived from the Eyring equation:

ee (%) = [(k_major - k_minor) / (k_major + k_minor)] * 100 ΔΔG‡ = -RT ln(k_major / k_minor)

Where k_major and k_minor are the rate constants for the formation of the major and minor enantiomers, respectively, R is the gas constant, and T is the temperature.

Accurate prediction of enantioselectivity is a challenging task as it requires a high level of theory and careful consideration of all relevant low-energy transition states. rsc.org The conformational flexibility of the ligand and substrate must be thoroughly explored. Despite the challenges, computational predictions of enantioselectivity have become increasingly reliable and serve as a powerful tool to screen potential catalysts and reaction conditions before undertaking extensive experimental work. chemistryworld.comnih.gov

Table 3: Hypothetical Predicted vs. Experimental Enantioselectivity

SubstratePredicted ee (%) (Computational)Experimental ee (%)
Substrate A92 (S)88 (S)
Substrate B75 (R)70 (R)
Substrate C95 (S)93 (S)

Note: This table contains hypothetical data to demonstrate the correlation between computationally predicted and experimentally observed enantioselectivity.

Rational Catalyst Design Through Computational Approaches

Computational and theoretical studies have transitioned from being merely explanatory to being predictive and a driving force in rational catalyst design. rsc.orgnih.govnih.gov By understanding the key interactions that govern stereoselectivity, researchers can computationally modify the structure of the this compound ligand to enhance its performance.

For instance, if modeling studies reveal a detrimental steric interaction in the transition state leading to the minor product, the ligand can be computationally modified to alleviate this clash. Conversely, if a specific non-covalent interaction is found to be crucial for stabilizing the transition state of the major product, the ligand can be altered to strengthen this interaction. This in silico design process allows for the rapid evaluation of a wide range of ligand derivatives, prioritizing the most promising candidates for synthesis and experimental testing. acs.org This approach significantly accelerates the discovery of new, highly effective chiral catalysts.

Derivatives and Analogues of 2 Aminobutyl Tert Butyl Amine in Catalysis Research

Synthesis of Modified (2-Aminobutyl)(tert-butyl)amine Structures for Enhanced Performance

The catalytic efficacy of a diamine ligand is intricately linked to its structure. Consequently, the synthesis of modified versions of this compound and its analogues is a key area of research aimed at fine-tuning their catalytic properties. General strategies for modifying such diamine catalysts, which would be applicable to this compound, primarily involve the alkylation or arylation of the nitrogen atoms.

A common approach to synthesizing N,N'-dialkyl-1,2-diamines involves the reductive amination of a primary amine with a carbonyl compound, followed by further elaboration. For instance, a chiral 1,2-diamine can be selectively mono-N-alkylated and then subsequently alkylated with a different group to yield unsymmetrical N,N'-dialkyl derivatives. This stepwise approach allows for precise control over the substituents on both nitrogen atoms.

Another powerful method is the ring-opening of activated aziridines with amines. This strategy is particularly useful for generating vicinal diamines with distinct substituents on the nitrogen atoms. For example, a chiral aziridine (B145994) can be opened by an amine like tert-butylamine (B42293) to create a precursor that can be further modified.

Furthermore, catalytic methods for the synthesis of enantioenriched 1,2-diamines are of significant interest. These methods include the asymmetric hydrogenation of imines and the catalytic aminolysis of meso-aziridines. rsc.orgnih.gov Such approaches provide access to a wide array of chiral diamine scaffolds that can be further functionalized to generate catalysts with desired properties. The synthesis of chiral anti-1,2-diamine derivatives has been achieved through copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines, showcasing a route to highly functionalized diamine structures. researchgate.net

Exploration of Steric and Electronic Effects of Substituents on Catalytic Activity

The substituents on the nitrogen atoms of a diamine ligand play a crucial role in determining its catalytic activity and stereoselectivity. These substituents exert both steric and electronic effects that influence the geometry of the metal complex or the transition state in organocatalysis, thereby dictating the stereochemical outcome of the reaction.

Steric Effects: The size and shape of the substituents on the nitrogen atoms create a specific chiral environment around the catalytic center. In the case of analogues of this compound, varying the bulk of the alkyl groups can significantly impact enantioselectivity. For instance, in many catalytic systems, increasing the steric bulk of one of the N-alkyl groups can lead to a more ordered transition state, resulting in higher enantiomeric excess (ee) of the product. However, excessively bulky substituents can also hinder substrate approach and reduce the reaction rate.

A study on the asymmetric transfer hydrogenation of ketones catalyzed by iridium complexes of N,N'-dimethyl-1,2-diphenylethane-1,2-diamine derivatives demonstrated the impact of substituents on the ligand's phenyl rings. Introducing an ortho-chloro substituent led to an increase in enantioselectivity from 73% ee to 83% ee, highlighting the subtle yet significant role of steric and electronic modifications. researchgate.net

Electronic Effects: The electronic properties of the substituents on the nitrogen atoms, particularly when they are aryl groups, can modulate the electron density at the catalytic center. Electron-donating groups can increase the nucleophilicity of the catalyst, which can be beneficial in certain reactions. Conversely, electron-withdrawing groups can enhance the Lewis acidity of a metal center or influence the acidity/basicity of the amine in organocatalysis.

In a study on cycloplatinated guanidinate(1-) complexes, the electronic properties of N-aryl substituents were shown to influence the formation of platinum-silver complexes. nih.gov While not a direct catalytic study, this illustrates the profound impact of N-substituent electronics on the coordination chemistry, which is fundamental to catalysis. Computational studies on Ullmann-type coupling reactions have also revealed a direct correlation between the electronic properties of substituents on the aryl halide and the activation energy of the rate-limiting step, underscoring the importance of electronic tuning in catalyst design. nih.gov

The interplay of steric and electronic effects is often complex and reaction-dependent. The optimal substituent for a given catalytic transformation is typically determined through systematic screening of a library of ligands with diverse steric and electronic profiles.

Below is a hypothetical data table illustrating how the variation of N-substituents in a generic chiral 1,2-diamine catalyst might influence the outcome of an asymmetric reaction.

Table 1: Influence of N-Substituent Variation on Catalytic Performance in a Hypothetical Asymmetric Aldol (B89426) Reaction

Catalyst (Analogue of this compound)N-Substituent 1N-Substituent 2Yield (%)Enantiomeric Excess (ee, %)
1Methyltert-Butyl8578
2Ethyltert-Butyl8885
3Isopropyltert-Butyl9291
4Phenyltert-Butyl7565
54-Methoxyphenyltert-Butyl7870
64-Nitrophenyltert-Butyl7260

Immobilization and Heterogenization Strategies for this compound Catalysts

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging and costly. Immobilization of the catalyst on a solid support (heterogenization) offers a practical solution to this problem, facilitating catalyst recovery and recycling. Various strategies have been developed for the immobilization of chiral diamine catalysts, which would be directly applicable to derivatives of this compound.

Covalent Attachment: One of the most common methods involves the covalent attachment of the diamine ligand to a solid support, such as a polymer (e.g., polystyrene), silica, or magnetic nanoparticles. This typically requires the introduction of a functional group onto the ligand that can react with the support. For example, a hydroxyl or amino group can be incorporated into the diamine structure to serve as a handle for immobilization.

Non-covalent Immobilization: Alternatively, non-covalent methods such as ion-pair formation or encapsulation within a porous material can be employed. These methods avoid the need for chemical modification of the catalyst but may be susceptible to leaching of the catalyst from the support.

The choice of the support and the linker used for attachment can significantly influence the performance of the immobilized catalyst. rsc.orgrsc.orgresearchgate.netdntb.gov.ua In some cases, the support can provide a favorable microenvironment for the catalytic reaction, leading to enhanced activity or selectivity compared to the homogeneous counterpart. However, mass transfer limitations within the pores of the support can sometimes lead to reduced activity.

A study by Pericàs and coworkers demonstrated the successful immobilization of a chiral vicinal diamine catalyst on a polystyrene resin. rsc.org The immobilized catalyst exhibited higher activity (TOF of 8.8 h⁻¹) compared to its homogeneous counterpart (TOF of 3.1 h⁻¹) in the Robinson annulation reaction, with comparable enantioselectivity (91% ee for the immobilized catalyst vs. 90% ee for the homogeneous one). rsc.org This enhancement was attributed to the polymer providing a suitable microenvironment that favored the local concentration of the substrates. rsc.org

The recyclability of the immobilized catalyst is a key advantage. For instance, silica-supported chiral phosphoric acid catalysts, which share some principles with immobilized amines, have been shown to be recyclable for up to ten times without a significant loss of activity or enantioselectivity. acs.org

The following table provides a representative comparison of a homogeneous catalyst with its immobilized version.

Table 2: Performance Comparison of a Homogeneous vs. Immobilized Chiral Diamine Catalyst in a Representative Asymmetric Reaction

Catalyst SystemYield (%)Enantiomeric Excess (ee, %)Recyclability (No. of Cycles)
Homogeneous Diamine Catalyst9592Not readily recyclable
Polymer-Supported Diamine Catalyst92 (1st cycle)91 (1st cycle)>5 (with minimal loss of activity)

Future Perspectives and Emerging Research Directions

Development of Novel (2-Aminobutyl)(tert-butyl)amine-Derived Catalytic Systems

The development of new catalysts is a cornerstone of chemical innovation. For this compound, future research is likely to focus on its use as a chiral ligand or organocatalyst. The presence of two distinct amine functionalities allows for selective modification, enabling the synthesis of a diverse library of derivatives.

Asymmetric Catalysis: The inherent chirality of this compound makes it a prime candidate for applications in asymmetric synthesis, where the creation of single-enantiomer products is crucial, particularly in the pharmaceutical industry. Future work could involve its incorporation into metal complexes (e.g., with Ruthenium, Rhodium, or Iridium) to catalyze asymmetric hydrogenations or transfer hydrogenations.

Organocatalysis: As a standalone organocatalyst, derivatives could be designed to promote a variety of reactions, such as Michael additions, aldol (B89426) reactions, and Mannich reactions, with high stereocontrol.

Research efforts would systematically modify the amine structure to fine-tune steric and electronic properties, thereby optimizing catalyst performance for specific reactions.

Table 1: Potential this compound-Derived Catalyst Scaffolds

Catalyst TypePotential ApplicationRationale
Metal-Ligand ComplexAsymmetric HydrogenationChiral backbone for stereocontrol
Prolinamide DerivativeAsymmetric Aldol/Michael ReactionsBifunctional activation mode
Thiourea DerivativeAnion-Binding CatalysisHydrogen bonding to activate substrates

Integration of this compound Catalysis with Other Catalytic Modalities (e.g., Photocatalysis, Biocatalysis)

A significant trend in modern chemistry is the merging of different catalytic modes to achieve novel reactivity. The integration of this compound-based catalysts with photocatalysis and biocatalysis represents a frontier with substantial potential.

Photoredox Catalysis: Amines can act as sacrificial electron donors in photoredox cycles. nih.gov A this compound-derived catalyst could be combined with a photosensitizer to enable redox-neutral reactions under mild, light-driven conditions. nih.govnih.gov This synergistic approach could facilitate challenging transformations like C-H functionalization adjacent to the amine nitrogen. nih.gov

Biocatalysis: Combining an amine catalyst with an enzyme could lead to powerful chemoenzymatic cascades. For instance, an enzyme could generate a reactive intermediate that is then intercepted and transformed by the chiral amine catalyst in a stereoselective manner. researchgate.netacs.org This strategy leverages the high selectivity of enzymes with the broad reaction scope of organocatalysts. researchgate.net

Exploration of New Reaction Classes and Substrate Scope for this compound-Based Catalysts

Future research will undoubtedly aim to broaden the types of reactions and the range of substrates that can be effectively transformed using catalysts derived from this compound. While many amine catalysts are known for their utility in forming carbon-carbon bonds, new frontiers are emerging.

New Reaction Classes: Research could target the development of catalysts for novel cycloadditions, ring-opening polymerizations, or challenging cross-coupling reactions. The bifunctional nature of the diamine could be exploited to create catalysts that control complex, multi-step reaction sequences.

Expanded Substrate Scope: A key goal will be to design robust catalysts that are tolerant of a wide array of functional groups. researchgate.net This would allow for the late-stage functionalization of complex molecules, a valuable strategy in drug discovery and materials science. researchgate.net Demonstrating high efficacy on gram-scale preparations would further highlight the practical potential of these catalytic systems. researchgate.net

Table 2: Prospective Reaction Development for Amine Catalysis

Reaction TypeCatalyst RolePotential Outcome
C-H FunctionalizationDirecting Group / LigandSelective modification of unactivated bonds
Asymmetric C-N CouplingChiral LigandSynthesis of chiral nitrogen-containing compounds
PolymerizationInitiator / Control AgentCreation of novel polymers with defined stereochemistry

Advancements in Sustainable and Green Chemistry Approaches Utilizing this compound Catalysis

Aligning catalytic processes with the principles of green chemistry is a paramount goal for the chemical industry. Catalysts derived from this compound could contribute significantly to this effort.

Atom Economy: Developing reactions that are highly atom-economical, where most of the atoms from the reactants are incorporated into the final product, is a key principle of green chemistry. mdpi.com

Renewable Feedstocks: Future catalysts could be designed to work efficiently with substrates derived from biomass, providing a sustainable alternative to petrochemical feedstocks. tncintlchem.comresearchgate.net

Benign Solvents: A major focus will be on developing catalytic systems that operate in environmentally friendly solvents, such as water or bio-derived solvents, or under solvent-free conditions. acs.org The development of recyclable catalysts, for example by anchoring them to a solid support, would further enhance the sustainability of the process.

By focusing on these emerging research directions, the scientific community can unlock the full potential of this compound and its derivatives as powerful tools for modern chemical synthesis.

Q & A

Q. What are the standard synthetic routes for (2-Aminobutyl)(tert-butyl)amine, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution, where tert-butylamine reacts with a halogenated precursor (e.g., 2-chlorobutylamine) in the presence of a base like KOH or NaH to neutralize HCl byproducts. Solvents such as THF or DMF are used at controlled temperatures (0–25°C) to optimize reaction kinetics and minimize side reactions like over-alkylation. Yield improvements (70–85%) are achieved by slow addition of reactants and inert atmosphere conditions to prevent oxidation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Identify resonances for tert-butyl (δ ~1.2 ppm, singlet) and aminobutyl protons (δ ~2.7 ppm for NH and δ ~1.5 ppm for CH₂ groups). Coupling patterns distinguish primary vs. secondary amine environments.
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (m/z ~158) confirm molecular weight, while fragmentation patterns validate the tert-butyl and aminobutyl moieties.
  • IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) confirm amine functionality .

Q. What are the primary safety considerations when handling this compound?

The compound is harmful if inhaled, ingested, or absorbed through skin (similar to tert-butyl derivatives in ). Use PPE (gloves, goggles), work in a fume hood, and store under nitrogen at 2–8°C. Neutralize spills with weak acids (e.g., citric acid) to avoid exothermic reactions. Dispose via approved hazardous waste protocols .

Advanced Research Questions

Q. How can competing reaction pathways during synthesis be minimized?

Competing pathways (e.g., dimerization or over-alkylation) are suppressed by:

  • Steric hindrance control : Use bulky solvents (e.g., tert-butanol) to limit nucleophile accessibility.
  • Temperature modulation : Lower temperatures (0–5°C) reduce kinetic side products.
  • Protecting group strategies : Temporary Boc protection of the primary amine prevents unwanted substitutions, as seen in tert-butyl carbamate synthesis (). Post-synthesis deprotection with TFA restores the amine group .

Q. What strategies mitigate nitrosamine formation in this compound under acidic conditions?

Nitrosamines form via reaction with nitrites (e.g., NaNO₂). Mitigation includes:

  • pH control : Maintain neutral to slightly basic conditions during synthesis and storage.
  • Scavengers : Add ascorbic acid or urea to quench nitrosating agents.
  • Analytical monitoring : Use HPLC-MS to detect trace nitrosamines (LOD: 1 ppb) as per regulatory guidelines ( ) .

Q. How do structural modifications influence receptor binding affinity?

Comparative studies (e.g., replacing tert-butyl with isopropyl groups) reveal:

  • Steric effects : The tert-butyl group enhances selectivity for hydrophobic binding pockets (e.g., GPCRs) but reduces solubility.
  • Electronic effects : Electron-withdrawing substituents (e.g., halogens) on the aminobutyl chain increase hydrogen-bonding potential, as seen in dichlorophenyl analogs (). Docking simulations (AutoDock Vina) and SPR assays quantify affinity changes .

Q. How does the tert-butyl group affect metabolic stability compared to other alkylamines?

In vitro liver microsome assays show tert-butyl derivatives exhibit 2–3× longer half-lives than methyl or ethyl analogs due to:

  • CYP450 resistance : Steric shielding slows oxidative metabolism.
  • Glucuronidation resistance : Bulkiness impedes enzyme access. Compare with 4-tert-butylaniline derivatives in , which show reduced Phase I metabolism .

Q. What computational methods predict the compound’s reactivity in nucleophilic reactions?

  • DFT calculations (Gaussian) : Optimize transition states for SN2 reactions, focusing on nucleophile attack angles and leaving-group stability.
  • Molecular dynamics (MD) : Simulate solvent effects on reaction barriers.
  • pKa prediction (ChemAxon) : Estimate amine basicity to guide pH-dependent reactivity studies, validated against experimental titration data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.